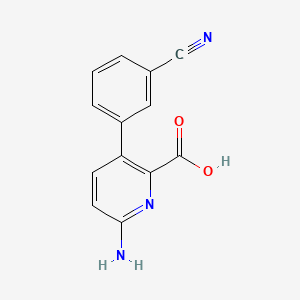

6-Amino-3-(3-cyanophenyl)picolinic acid

Description

Properties

IUPAC Name |

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMQDCMZDGDGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692424 | |

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258632-39-1 | |

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

An In-depth Technical Guide to the Synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for oncological therapies.[1] Its unique trifunctionalized pyridine scaffold presents distinct synthetic challenges, requiring a strategic and well-orchestrated approach to achieve high purity and yield. This guide provides a comprehensive overview of the primary synthetic strategies, focusing on a convergent approach utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the critical parameters of each synthetic step, from the preparation of key precursors to the final hydrolysis, offering field-proven insights into reaction optimization, mechanistic considerations, and safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Retrosynthetic Analysis and Strategic Overview

The molecular architecture of this compound suggests two primary retrosynthetic disconnections. The most logical and industrially scalable approach involves the disconnection of the carbon-carbon bond between the picolinic acid core and the 3-cyanophenyl moiety. This strategy points towards a convergent synthesis where two key fragments are prepared separately and then joined in a late-stage cross-coupling reaction.

A secondary, more linear approach could involve the formation of the cyano group on a pre-formed 3-aryl picolinic acid skeleton. Both strategies culminate in the hydrolysis of an ester protecting group, a common tactic to enhance solubility and prevent side reactions during the coupling phase.

This guide will focus on the convergent strategy via Suzuki-Miyaura coupling, as it generally offers greater flexibility, higher yields, and better control over impurity profiles.

Sources

physicochemical properties of 6-Amino-3-(3-cyanophenyl)picolinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-3-(3-cyanophenyl)picolinic acid.

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound featuring a picolinic acid scaffold, a core structure prevalent in medicinal chemistry. The molecule is further functionalized with an amino group and a cyanophenyl moiety. These substitutions create a unique electronic and steric profile, suggesting its potential as a scaffold in drug discovery, particularly for designing kinase inhibitors or metal-chelating agents. The amino group can act as a hydrogen bond donor, the picolinic acid core provides a bidentate chelation site, and the cyanophenyl group can engage in π-stacking or dipole-dipole interactions within a target's binding pocket.

An exhaustive understanding of the physicochemical properties of a lead compound like this is not merely an academic exercise; it is the bedrock of successful drug development. These parameters—solubility, pKa, melting point, and purity—govern everything from initial bioassay performance to final dosage form design. This guide provides a comprehensive framework for the systematic characterization of this compound, blending theoretical predictions with robust, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical decision-making in a research and development setting.

Predicted Physicochemical Profile

Prior to embarking on extensive laboratory work, leveraging in silico tools and structure-property relationships provides a valuable, cost-effective baseline. The properties of this compound are predicted based on its constituent functional groups. The picolinic acid backbone is acidic, while the amino group is basic. The cyanophenyl group is electron-withdrawing and increases hydrophobicity.

| Property | Predicted Value | Rationale & Implication |

| Molecular Weight | 241.23 g/mol | Calculated from the chemical formula: C₁₃H₉N₃O₂. This value is fundamental for all molarity-based calculations. |

| pKa₁ (Carboxylic Acid) | 3.5 - 4.5 | The pKa of picolinic acid is ~5.4. The electron-withdrawing cyanophenyl group is expected to lower this value, increasing acidity. This is critical for predicting its charge state in physiological pH. |

| pKa₂ (Amino Group) | 2.0 - 3.0 | The amino group on the pyridine ring is weakly basic. Its pKa is influenced by the adjacent carboxylic acid and the ring's aromaticity, making it a key factor in solubility and binding. |

| LogP | 1.5 - 2.5 | The combination of the polar picolinic acid and amino groups with the nonpolar cyanophenyl ring suggests moderate lipophilicity. This value is a primary indicator of membrane permeability and potential bioavailability. |

| Aqueous Solubility | Low to Moderate | As a zwitterionic molecule, its solubility will be highly pH-dependent, likely exhibiting a U-shaped solubility curve with a minimum at its isoelectric point. Poor solubility can be a major hurdle in formulation. |

Comprehensive Experimental Characterization Workflow

A logical, phased approach to characterization ensures that data from one step informs the next. The following workflow represents a best-practice methodology for a novel compound of this class.

Caption: A phased workflow for the complete physicochemical characterization of a novel compound.

Identity and Structure Confirmation

Causality: Before any quantitative property is measured, it is imperative to confirm that the material in hand is indeed the correct molecule. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the precise arrangement of atoms and functional groups, and FT-IR confirms the presence of key chemical bonds.

Experimental Protocols:

-

Mass Spectrometry (MS):

-

Prepare a 1 mg/mL solution in methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Acquire spectra in both positive and negative ion modes.

-

Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 242.07. In negative mode, observe the [M-H]⁻ ion at m/z 240.06. The high-resolution mass should be within 5 ppm of the theoretical value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

Expertise Insight: The choice of DMSO-d₆ is strategic; its ability to dissolve polar compounds and its high boiling point are advantageous. The characteristic chemical shifts of the aromatic protons and the unique carbon signals of the nitrile and carboxyl groups will be definitive fingerprints.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FT-IR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Result: Look for characteristic absorption bands: N-H stretches (amino group) around 3300-3500 cm⁻¹, a sharp C≡N stretch (nitrile) around 2220-2240 cm⁻¹, and a strong C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹.

-

Purity Determination by HPLC-UV

Causality: The presence of impurities can drastically alter measured physicochemical properties. For instance, a highly soluble impurity can artificially inflate the measured solubility of the main compound. A purity level of >95% is the minimum standard for reliable data. HPLC with UV detection is the gold standard for this assessment due to its high resolution and sensitivity.

Caption: A standard workflow for purity analysis using reverse-phase HPLC-UV.

Experimental Protocol:

-

System Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Insight: TFA acts as an ion-pairing agent, improving the peak shape of the acidic/basic compound.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at 254 nm and a secondary wavelength based on the compound's UV-Vis spectrum.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-22 min: 95% to 5% B

-

22-25 min: 5% B (re-equilibration)

-

-

-

Analysis:

-

Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.

-

Inject the sample and integrate all peaks in the resulting chromatogram.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a key indicator of purity and lattice energy. A sharp melting peak suggests a highly crystalline and pure material, while a broad peak or multiple transitions can indicate impurities or polymorphism. This data is critical for handling, storage, and certain formulation processes like hot-melt extrusion.

Experimental Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid (a pinhole may be used to allow for the escape of any volatiles).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range is from 25 °C to 300 °C.

-

Data Analysis: The melting point (Tₘ) is determined from the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Aqueous Solubility Assessment

Causality: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For a compound with both acidic and basic groups, solubility is expected to be highly dependent on pH. Characterizing this relationship is essential for developing oral formulations and for designing relevant in vitro assays.

Experimental Protocol (Shake-Flask Method):

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. Ensure solid is still visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Trustworthiness: Allowing sufficient time to reach equilibrium is critical for accuracy. A preliminary kinetic study can confirm the required time.

-

-

After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method against a standard calibration curve.

-

The measured concentration is the equilibrium solubility at that specific pH.

Acidity Constant (pKa) Determination

Causality: The pKa values define the ionization state of the molecule at any given pH. This governs its solubility, lipophilicity, and ability to interact with biological targets. Accurate pKa values are indispensable for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Experimental Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure solubility.

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

-

Then, titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH) while recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the first derivative of the curve, which provides more accurate inflection points. Two pKa values are expected for this molecule.

References

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

-

Baun, A., & Kusk, K. O. (2009). The Shake-Flask Method for Determining the Partition Coefficient. In Handbook of Property Estimation Methods for Chemicals (pp. 25-42). CRC Press. [Link]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

-

Pallas Inc. (2021). pKa Calculation and Prediction. [Link]

An In-Depth Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-3-(3-cyanophenyl)picolinic acid (CAS Number: 1258632-39-1), a pivotal chemical intermediate in contemporary drug discovery. With a primary focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical properties, a plausible synthetic route, and its role as a crucial linker component in these novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of next-generation therapeutics based on targeted protein degradation.

Introduction: The Rise of Targeted Protein Degradation and the Role of Key Intermediates

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond traditional occupancy-based inhibition, the field is rapidly advancing towards event-driven pharmacology, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful ubiquitination and subsequent degradation of the POI. The chemical nature, length, and rigidity of the linker can significantly influence the efficacy and selectivity of the PROTAC.

This compound has emerged as a valuable building block in the construction of PROTAC linkers. Its unique structural features, including a carboxylic acid for amide bond formation, an amino group for further functionalization, and a cyanophenyl moiety, provide a versatile scaffold for the synthesis of diverse linker architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1258632-39-1 | [1] |

| Molecular Formula | C₁₃H₉N₃O₂ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Purity | ≥96% to ≥98% (as commercially available) | [2][3] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |

Synthesis of this compound: A Strategic Approach

The proposed retrosynthetic analysis involves the disconnection of the C-C bond between the picolinic acid ring and the cyanophenyl ring, leading to two key precursors: a halogenated 6-aminopicolinic acid derivative and 3-cyanophenylboronic acid.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Step 1: Preparation of a Suitable 6-Amino-3-halopicolinic acid derivative (e.g., Methyl 6-amino-3-bromopicolinate)

The synthesis of the key intermediate, a 3-halogenated 6-aminopicolinic acid derivative, is the initial and crucial step. Methyl 6-amino-3-bromopicolinate is a commercially available and suitable starting material. Its synthesis generally involves the bromination of a picolinic acid precursor, followed by amination.[5]

Step 2: Suzuki-Miyaura Coupling Reaction

The core of the synthesis involves the palladium-catalyzed cross-coupling of the 3-bromo-6-aminopicolinate with 3-cyanophenylboronic acid.

Sources

- 1. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry | NIST [nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure Elucidation of 6-Amino-3-(3-cyanophenyl)picolinic acid

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-Amino-3-(3-cyanophenyl)picolinic acid, a key building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and protein degraders.[1][2] We move beyond a simple listing of techniques to detail an integrated analytical strategy, explaining the causal logic behind the experimental sequence. The narrative follows a logical progression from establishing the fundamental molecular formula and identifying key functional groups to mapping the intricate carbon-hydrogen framework and, finally, achieving definitive confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating methodology for characterizing complex heterocyclic molecules.

Introduction to the Analytical Challenge

The Target Molecule: this compound

This compound (CAS No. 1258632-39-1) is a polyfunctional aromatic compound with a molecular formula of C₁₃H₉N₃O₂ and a monoisotopic mass of 239.0695 g/mol .[3][4][5] Its structure incorporates three distinct chemical moieties: a picolinic acid core, an aniline-like amino group, and a benzonitrile ring. The precise arrangement and connectivity of these groups are critical to its function as a synthetic precursor. Misidentification could lead to significant downstream consequences in multi-step syntheses and biological screening.

The Elucidation Imperative: A Strategy of Orthogonal Techniques

Confirming the structure of a molecule with multiple aromatic protons and several functional groups requires more than a single analytical method. A robust elucidation strategy relies on a suite of orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. This guide champions an approach that begins with broad, foundational analyses and progressively drills down to fine-detail atomic connectivity.

Strategic Workflow Overview

The logical flow of experiments is paramount. We first confirm the elemental composition and identify the present functional groups. We then use a cascade of NMR experiments to build the molecular skeleton, and finally, employ a definitive method to confirm the global structure in three dimensions.

Caption: Key predicted HMBC correlations proving molecular connectivity.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal "gold standard" for structure determination of well-ordered crystalline solids. [6][7][8][9]It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the intermolecular packing in the crystal lattice, leaving no ambiguity.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/ether) is a common starting point.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, highly accurate molecular structure.

Conclusion

The structure elucidation of this compound is a prime example of the necessity for a synergistic and logical analytical approach. By first confirming the molecular formula and constituent functional groups with HRMS and FTIR, we establish a solid foundation. A subsequent, comprehensive suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular skeleton, providing robust spectroscopic proof of the structure. For ultimate, unambiguous confirmation, single-crystal X-ray crystallography serves as the final arbiter. This integrated workflow represents a self-validating system that ensures the highest level of confidence in the structural assignment, a critical requirement for compounds destined for applications in pharmaceutical research and development.

References

-

Butcher, R. J., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10). [Link]

-

Rojas-León, A., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry, 87(19), 12859–12871. [Link]

-

ACS Publications. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | Request PDF. [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

-

ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. [Link]

-

ResearchGate. (n.d.). FT-IR of aminoclay, aminoclay@picolinic acid, picolinic acid, and aminoclay@picolinic acid nano-Pd(0) complex. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1258632-39-1. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

-

Chalmers, B. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 730–741. [Link]

-

St. John's Biotechnologies. (n.d.). This compound, min 96%, 1 gram. [Link]

-

Rocchetti, G., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(15), 5859. [Link]

-

Krishnakumar, V., & Muthunatesan, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

-

ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

-

Harynuk, J. J., et al. (2018). Phenol-selective mass spectrometric analysis of jet fuel. Analyst, 143(19), 4559-4567. [Link]

-

El-Yassimi, A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 13. [Link]

-

Dotsenko, V. V., et al. (2018). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[7][8]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 23(11), 2769. [Link]

-

Receptor Chem. (n.d.). Innovation in Life Science Research. [Link]

-

PubMed Central. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

-

Al-Jumaili, A., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Applied Polymer Science, 141(23). [Link]

-

ResearchGate. (2014). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. [Link]

-

de Oliveira, D. R., et al. (2023). Chemical Profile of Dipteryx lacunifera Ducke by UPLC-ESI-QTOF-MS/MS and Molecular Networking (GNPS). Journal of the Brazilian Chemical Society, 34(7), 1369-1380. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1258632-39-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1258632-39-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-Amino-3-(3-cyanophenyl)picolinic acid is a specialized heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. As a derivative of picolinic acid, it possesses a unique structural arrangement—a pyridine ring functionalized with an amino group, a carboxylic acid, and a cyanophenyl moiety—that imparts valuable properties for molecular recognition and chemical derivatization. This guide provides an in-depth analysis of its physicochemical characteristics, proposes a robust synthetic pathway, and explores its critical applications, particularly as an intermediate in the development of kinase inhibitors and as a foundational scaffold for novel protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Part 1: Physicochemical and Structural Properties

The utility of a chemical scaffold in drug design begins with a thorough understanding of its fundamental properties. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉N₃O₂ | [1][2] |

| Molecular Weight | 239.23 g/mol | [1][3][2] |

| CAS Number | 1258632-39-1 | [3][4][5] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Purity | Commercially available at ≥96% | [6][4] |

| Canonical SMILES | O=C(O)C1=NC(N)=CC=C1C2=CC=CC(C#N)=C2 | |

| Storage | Sealed in a dry environment, Room temperature or 2-8°C | [1][3] |

| Classification | Protein Degrader Building Block, Organic Building Block | [3][4] |

Part 2: Synthesis and Characterization

While commercially available, understanding the synthesis of this compound is crucial for custom modifications and scale-up. A highly efficient and logical approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by saponification.

Retrosynthetic Analysis and Proposed Pathway

The molecule can be disconnected at the C-C bond between the pyridine and phenyl rings. This suggests a convergent synthesis strategy, coupling a suitably functionalized 6-aminopicolinic acid derivative with a 3-cyanophenylboronic acid derivative. This method is well-established for creating biaryl structures, a common motif in pharmaceuticals.[7]

Caption: Retrosynthetic analysis via Suzuki coupling.

Experimental Protocol: Suzuki Coupling and Saponification

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Suzuki Cross-Coupling

-

Reagent Setup: To a flame-dried round-bottom flask, add Methyl 6-amino-3-bromopicolinate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Degassing: Add a 4:1 mixture of Dioxane/Water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (Methyl 6-amino-3-(3-cyanophenyl)picolinate) by column chromatography on silica gel to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidification: Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR: Will show characteristic aromatic proton signals for both the substituted pyridine and phenyl rings, as well as a singlet for the amino (-NH₂) protons.

-

¹³C NMR: Will display distinct signals for the nitrile carbon, the carboxyl carbon, and the aromatic carbons.

-

Mass Spectrometry (HRMS): Will confirm the exact molecular weight, matching the calculated value for C₁₃H₉N₃O₂.[8]

-

FTIR Spectroscopy: Will show characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and C=O stretching (carboxylic acid).[9]

Part 3: Applications in Drug Discovery and Development

The unique arrangement of functional groups makes this compound a privileged scaffold in drug design.

Intermediate for Kinase Inhibitors

The picolinic acid core is a known hinge-binding motif for many protein kinases. The amino group at the 6-position can form critical hydrogen bonds with the kinase hinge region, while the carboxylic acid can be used as an attachment point for linkers or other fragments to explore additional binding pockets. The 3-(3-cyanophenyl) group serves as a versatile vector for further chemical modification, allowing chemists to fine-tune selectivity and potency. This makes the molecule a key intermediate in synthesizing compounds for oncology and inflammatory diseases.[1]

Scaffold for Protein Degraders (PROTACs)

Perhaps its most cutting-edge application is as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.

The carboxylic acid of this compound provides a perfect handle to attach a linker, which is then connected to an E3 ligase ligand (e.g., pomalidomide or a VHL ligand). The rest of the molecule can be elaborated to serve as the ligand for the protein of interest.

Caption: Role in a PROTAC molecule.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[10]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[10]

-

First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that addresses key challenges in modern drug discovery. Its pre-validated utility in kinase inhibition and its ideal structure for PROTAC development position it as a high-value component in the medicinal chemist's toolbox. A firm grasp of its properties, synthesis, and functional applications is essential for unlocking its full potential in creating next-generation therapeutics.

References

-

Struchem. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1258632-39-1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]

-

Kaur, H., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Retrieved from [Link]

-

Wang, J., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. PMC. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1258632-39-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1258632-39-1|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemwhat.com [chemwhat.com]

- 6. labsolu.ca [labsolu.ca]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An Investigational Guide to the Biological Activity of 6-Amino-3-(3-cyanophenyl)picolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 6-Amino-3-(3-cyanophenyl)picolinic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its pharmacological potential. By examining the known bioactivities of the aminopicolinic acid scaffold and the 3-cyanophenyl moiety, we postulate that this compound is a promising candidate for investigation in oncology, neurodegenerative diseases, and inflammatory disorders. This guide outlines potential mechanisms of action, suggests key therapeutic targets, and provides detailed, field-proven experimental protocols to systematically evaluate its biological profile. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the exploration of this and related novel chemical entities.

Introduction: Deconstructing a Molecule of Interest

This compound is a unique small molecule characterized by a picolinic acid core, an amine group at the 6-position, and a 3-cyanophenyl substituent at the 3-position. While direct studies on this compound are not yet prevalent in published literature, its structural components are features of numerous biologically active agents. This guide will, therefore, take a first-principles approach, dissecting the molecule into its key pharmacophores to forecast its potential biological activities and to propose a robust strategy for its empirical investigation.

-

The Aminopicolinic Acid Scaffold: Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives are known to possess a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative properties.[1][2][3] The addition of an amino group, creating an aminopicolinic acid, further enhances its potential as a scaffold for therapeutic agents, with derivatives being explored for neurological disorders and as agrochemicals.[4][5]

-

The 3-Cyanophenyl Moiety: The inclusion of a cyanophenyl group is a common strategy in medicinal chemistry, often associated with kinase inhibition and anti-cancer activity.[6][7] This group can participate in key binding interactions within the active sites of various enzymes.

Based on these foundational insights, this document will explore the most probable therapeutic avenues for this compound, with a primary focus on its potential as a kinase inhibitor for oncological applications, a neuroprotective agent, and an anti-inflammatory compound.

Postulated Biological Activity and Therapeutic Potential

Kinase Inhibition in Oncology

The structural resemblance of this compound to known kinase inhibitors suggests that this is a primary area for investigation.[8] Quinoline and pyridine-based compounds are core structures in many FDA-approved kinase inhibitors.[9] The cyanophenyl group, in particular, can act as a hydrogen bond acceptor, a feature often exploited in the design of ATP-competitive kinase inhibitors.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Picolinic acid derivatives have demonstrated inhibitory effects against EGFR kinase.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain picolinic acid derivatives have also shown promise in inhibiting VEGFR-2, a key player in tumor angiogenesis.[8]

-

Other Tyrosine Kinases: The broader class of pyridine-containing heterocycles has shown activity against a range of tyrosine kinases involved in cancer progression.[10]

Logical Framework for Kinase Inhibition:

Caption: Hypothesized kinase inhibition pathway for this compound.

Neuroprotection in Neurodegenerative Disorders

Picolinic acid is an endogenous neuroprotective agent that can counteract the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[11][12] This suggests that derivatives of picolinic acid may hold therapeutic potential for neurodegenerative diseases where excitotoxicity and neuronal damage are implicated.

Potential Mechanisms of Neuroprotection:

-

Antagonism of Excitotoxicity: By potentially modulating the activity of N-methyl-D-aspartate (NMDA) receptors or other pathways affected by quinolinic acid.

-

Modulation of Neuroinflammation: Inflammation is a key component of many neurodegenerative diseases, and aminopyridine derivatives have shown anti-inflammatory properties.[13][14]

Anti-inflammatory Activity

The aminopyridine substructure is present in compounds with known anti-inflammatory effects.[13][15] The mechanism of action for these compounds can be diverse, but often involves the modulation of inflammatory signaling pathways.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: The compound could potentially suppress the production or signaling of cytokines such as TNF-α and IL-1β.

-

Modulation of Inflammatory Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, and some pyridine derivatives have been shown to modulate their activity.[16]

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for Biological Screening:

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., EGFR).

Materials:

-

Recombinant human EGFR kinase (or other kinase of interest)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Erlotinib for EGFR)

-

White, opaque 96-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted compound or control.

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 25 µL of the luminescent kinase assay reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the signal to stabilize.

-

Measure the luminescence using a plate reader. The amount of light generated is inversely proportional to the amount of kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Self-Validating System:

-

Include a "no kinase" control to determine background signal.

-

Include a "no ATP" control to ensure the signal is ATP-dependent.

-

The positive control inhibitor should yield an IC50 value within the expected range for the assay.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

This compound (dissolved in DMSO)

-

Dexamethasone (positive control)

-

Greiss Reagent System

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment:

-

Remove the old media and replace it with fresh media containing various concentrations of this compound or dexamethasone.

-

Pre-incubate the cells with the compound for 1 hour.

-

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Component A of Greiss Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Component B of Greiss Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production compared to the LPS-only control.

-

Self-Validating System:

-

Include a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

The positive control, dexamethasone, should significantly inhibit NO production.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experimental workflows.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| Kinase Inhibition | EGFR | IC50 | 0.5 µM |

| Kinase Inhibition | VEGFR-2 | IC50 | 1.2 µM |

| Anti-inflammatory | RAW 264.7 (LPS) | NO Production IC50 | 5.8 µM |

| Neuroprotection | SH-SY5Y (H2O2) | % Viability Increase | 45% at 10 µM |

| Cytotoxicity | A549 (Lung Cancer) | GI50 | 0.8 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | GI50 | 1.5 µM |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components strongly suggests its potential as a multi-faceted therapeutic agent. The aminopicolinic acid scaffold, coupled with a cyanophenyl moiety, points towards promising avenues of investigation in oncology, neurodegeneration, and inflammatory diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this molecule. Future research should focus on the initial broad-spectrum screening proposed, followed by in-depth mechanistic studies for any confirmed activities. The synthesis and evaluation of analogs will also be crucial in establishing structure-activity relationships and optimizing for potency and selectivity. This investigational guide serves as a call to action for the scientific community to explore the therapeutic potential of this and related novel chemical entities.

References

-

Abbas AH, Razzak Mahmood AA, Tahtamouni LH, Al-Mazaydeh ZA, Rammaha MS, Alsoubani F, Al-bayati RI (2021) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Journal of...[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

-

Beninger, R. J., et al. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]

-

Beninger, R. J., et al. (1994). Picolinic Acid Blocks the Neurotoxic but Not the Neuroexcitant Properties of Quinolinic Acid in the Rat Brain: Evidence From Turning Behaviour and Tyrosine Hydroxylase Immunohistochemistry. PubMed. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. [Link]

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. CoLab.

-

Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

-

The physiological action of picolinic Acid in the human brain. PubMed. [Link]

-

Gholamnezhadjafari, R., et al. (2010). Anti-inflammatory property and inhibitory effect of 4-aminopyridine in antibody production in the experimental modal of immune complex-in-duced inflammation. ResearchGate. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. SID. [Link]

-

3-Aminopicolinic acid. PubChem. [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]

-

Fast, W., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC. [Link]

-

Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Europe PMC. [Link]

-

Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. ResearchGate. [Link]

-

Electronic Features and Pharmacological Potentials of Substituted Thiazines. Letters in Applied NanoBioScience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 14. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – structures that can be readily modified to interact with a variety of biological targets. 6-Amino-3-(3-cyanophenyl)picolinic acid has solidified its position as one such critical intermediate, particularly in the accelerated development of targeted therapeutics. Its unique trifunctionalized pyridine core, featuring an amino group, a carboxylic acid, and a cyanophenyl moiety, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis, known biological relevance, and the strategic application of this compound in the pursuit of novel kinase inhibitors and other therapeutic agents for oncology, inflammation, and neurological disorders.[1] The inherent chemical functionalities of this compound allow for diverse chemical modifications, making it a valuable asset in the iterative process of drug discovery and lead optimization.[1]

Chemical & Physical Properties

A foundational understanding of a molecule's properties is paramount for its effective application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 1258632-39-1 | [1][2][3] |

| Molecular Formula | C₁₃H₉N₃O₂ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Storage | Room temperature | [1][2] |

Synthesis and Methodologies

Hypothetical Synthetic Workflow

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 6-Amino-3-bromopicolinic acid

-

To a solution of 6-amino-3-bromopicolinic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine the methyl 6-amino-3-bromopicolinate, 3-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and purge with an inert gas (e.g., argon).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Step 3: Hydrolysis

-

Dissolve the resulting methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Self-Validation: Each step should be validated by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Application in Kinase Inhibitor Drug Discovery

The primary utility of this compound lies in its role as a key building block for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structure of this intermediate is well-suited for the generation of complex heterocyclic systems that can effectively bind to the ATP-binding pocket of various kinases.

Mechanism of Action as a Kinase Inhibitor Precursor

The 6-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The picolinic acid moiety can be derivatized to form amides, which can occupy the solvent-exposed region of the ATP-binding site and improve pharmacokinetic properties. The 3-(3-cyanophenyl) group serves as a versatile anchor that can be further functionalized to enhance potency and selectivity for the target kinase.

Caption: Conceptual interaction of a kinase inhibitor derived from the topic compound with the ATP binding pocket.

Future Directions and Therapeutic Potential

The versatility of this compound extends beyond its application in oncology. Its use as an intermediate in the design of novel therapeutic agents for inflammatory diseases and neurological disorders is an active area of research.[1] The ability to readily modify the core structure allows for the exploration of a vast chemical space, increasing the probability of discovering compounds with novel mechanisms of action and improved therapeutic indices.

Further research into the derivatization of this scaffold could lead to the development of inhibitors for other enzyme families or modulators of protein-protein interactions. The strategic placement of the cyano group also opens up possibilities for its use as a warhead for covalent inhibitors, a strategy gaining increasing traction in drug discovery.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its role as a versatile intermediate has significant implications for the development of next-generation targeted therapies. While detailed public data on this specific compound is emerging, its structural motifs and the broader context of aminopicolinic acids in drug discovery underscore its importance. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and potential applications of this scaffold is crucial for the continued innovation of novel and effective medicines.

References

-

This compound, min 96%, 1 gram. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound CAS#: 1258632-39-1. (n.d.). ChemWhat. Retrieved from [Link]

Sources

The Emergence of 6-Amino-3-(3-cyanophenyl)picolinic Acid: A Keystone Intermediate in Kinase Inhibitor and Degrader Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, 6-Amino-3-(3-cyanophenyl)picolinic acid has emerged as a critical building block, primarily recognized for its role as a key intermediate in the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the discovery, synthesis, and significance of this molecule, offering a technical resource for professionals engaged in drug discovery and development.

While the specific, seminal report detailing the initial synthesis and characterization of this compound is not readily found in peer-reviewed literature, its importance is underscored by its frequent appearance as a starting material in patents for more complex pharmaceutical agents. Its structural features—a picolinic acid core, a strategically placed amino group, and a cyanophenyl moiety—offer versatile handles for chemical modification, making it an invaluable scaffold in the synthesis of targeted therapies.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1258632-39-1 | [2] |

| Molecular Formula | C₁₃H₉N₃O₂ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| Appearance | Off-white to yellow solid (typical) | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The Role in Drug Discovery: A Focus on IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.[4][5][6]

The 6-aminopicolinic acid scaffold of the title compound serves as a crucial anchor for binding to the hinge region of the IRAK4 kinase domain. The amino group typically forms a key hydrogen bond interaction, a common feature in many kinase inhibitors. The 3-(3-cyanophenyl) substituent often extends into a specificity pocket, contributing to the potency and selectivity of the inhibitor.

Logical Flow of a Kinase Inhibitor Discovery Program

The development of a kinase inhibitor, such as one targeting IRAK4, often follows a structured, multi-stage process. The diagram below illustrates a typical workflow.

Caption: A typical workflow for a kinase inhibitor drug discovery program.

Synthesis and Chemical Elaboration

While a definitive, published synthesis of this compound is not available, a plausible retrosynthetic analysis can be proposed based on common synthetic methodologies for substituted picolinic acids. The key challenge lies in the controlled, regioselective functionalization of the pyridine ring.

A potential synthetic route could involve a Suzuki or other cross-coupling reaction to introduce the 3-cyanophenyl group onto a pre-functionalized picolinic acid derivative, followed by the introduction or unmasking of the amino group.

General Experimental Protocol for Elaboration

The true utility of this compound lies in its role as a versatile intermediate. The carboxylic acid and amino functionalities provide orthogonal handles for further chemical modification. A common elaboration involves the amidation of the carboxylic acid.

Step-by-Step Amidation Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a peptide coupling reagent, for example, HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq), to the solution.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Amine Addition: Introduce the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide.

This amidation protocol is a fundamental step in the synthesis of many IRAK4 inhibitors and PROTACs, where the newly formed amide bond links the picolinic acid core to other fragments of the molecule.[1][7][8]

Visualization of the Synthetic Utility

The following diagram illustrates the central role of this compound as a scaffold for diversification.

Sources

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. matilda.science [matilda.science]

- 7. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 8. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

spectroscopic characterization of 6-Amino-3-(3-cyanophenyl)picolinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-3-(3-cyanophenyl)picolinic acid

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of safety, efficacy, and intellectual property.[1][2] this compound (CAS No. 1258632-39-1) is a heterocyclic compound featuring a highly functionalized pyridine core, a structure of significant interest in medicinal chemistry, potentially as a kinase inhibitor or a building block for more complex bioactive molecules.[3] Its molecular formula is C₁₃H₉N₃O₂ with a molecular weight of 239.23 g/mol .[4]

This guide provides a comprehensive technical overview of the core spectroscopic techniques required to unambiguously determine and verify the structure and purity of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to impart a deeper understanding of the experimental rationale, the interpretation of spectral data, and the interconnectedness of these techniques in building a complete molecular portrait. The methods described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness in the resulting data.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy is a rapid and powerful technique for quantifying concentration and providing preliminary structural information based on the electronic transitions within a molecule.[1][6] For a molecule like this compound, the presence of multiple conjugated aromatic systems—the substituted pyridine ring and the cyanophenyl ring—leads to characteristic π→π* transitions.[7]

Rationale for Experimental Design

The choice of solvent is critical. A polar protic solvent like methanol or ethanol is typically selected for its ability to solubilize the polar analyte and its transparency in the UV range. The acidic nature of the carboxylic acid and the basicity of the amino group mean the UV-Vis spectrum can be pH-dependent; therefore, running spectra in acidic, neutral, and basic mobile phases can provide additional characterization data.[8] For initial characterization, an acidic mobile phase (e.g., methanol with 0.1% formic acid) is often used to ensure protonation of the pyridine nitrogen and consistent spectral features.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1 mg/mL. From this, prepare a dilution to approximately 10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use HPLC-grade methanol as the reference blank to zero the instrument.

-

Data Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectral acquisition.

Expected Data & Interpretation

The conjugated system is expected to produce strong absorbance bands in the UV region. By analogy with similar structures like picolinic acid and other aromatic systems, we can anticipate the following profile.[7][8]

| Parameter | Expected Value | Associated Transition |

| λmax 1 | ~220-240 nm | π→π* (Phenyl Ring) |

| λmax 2 | ~270-290 nm | π→π* (Substituted Pyridine Ring) |

| λmax 3 (Shoulder) | ~310-330 nm | n→π* (Carbonyl, Cyano Groups) |

The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to unsubstituted picolinic acid. The exact λmax values provide a characteristic fingerprint useful for purity checks and quantitative analysis via the Beer-Lambert law.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is indispensable for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][9] For this compound, FT-IR provides direct evidence for the key amine, nitrile, and carboxylic acid moieties.

Rationale for Experimental Design

The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and avoids complications from solvent peaks. The resulting spectrum is a molecular "fingerprint" that is unique to the compound.[6]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Place a small, dry powder sample of the compound directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign characteristic absorption bands to the corresponding functional groups.

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for solid-state FT-IR analysis via ATR.

Expected Data & Interpretation

The structure of this compound contains several IR-active functional groups. The expected vibrational frequencies are summarized below.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct sharp-to-medium peaks for symmetric and asymmetric stretching. |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad, strong absorption band, often obscuring C-H stretches, due to hydrogen bonding.[12] |

| ~2230 | C≡N Stretch | Nitrile (-C≡N) | A sharp, medium-intensity peak in a relatively clean region of the spectrum, highly diagnostic.[12] |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | A very strong, sharp peak. Its position indicates a hydrogen-bonded dimeric form, typical for solid-state carboxylic acids.[12] |

| 1640-1550 | N-H Bend & C=C/C=N Stretch | Amine & Aromatic Rings | A complex region of multiple medium-to-strong peaks corresponding to the amine scissoring and aromatic ring vibrations. |

| 1300-1200 | C-O Stretch | Carboxylic Acid (-COOH) | A strong peak associated with the C-O single bond of the acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5][9] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C.

Rationale for Experimental Design

Solvent Selection: The choice of a deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice for this compound. Its high polarity readily dissolves the polar carboxylic acid, amine, and nitrile functionalities. Furthermore, its residual proton signal (~2.50 ppm) does not obscure key aromatic signals, and it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in solvents like D₂O.[13][14]

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to provide a zero-point reference (δ 0.00 ppm), ensuring high accuracy and reproducibility of the chemical shift values.[13]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Experimental Workflow: NMR Spectroscopy

Caption: General workflow for ¹H and ¹³C NMR analysis.

Expected Data & Interpretation: ¹H and ¹³C NMR